3-Acetyl-5-methoxybenzoic acid
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Overview
Description
3-Acetyl-5-methoxybenzoic acid is an organic compound with the molecular formula C10H10O4 It is a derivative of benzoic acid, characterized by the presence of an acetyl group at the third position and a methoxy group at the fifth position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-5-methoxybenzoic acid typically involves the acetylation of 5-methoxybenzoic acid. One common method is the Friedel-Crafts acylation reaction, where 5-methoxybenzoic acid reacts with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acetyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and crystallization to ensure the compound meets the required purity standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions
3-Acetyl-5-methoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form a carboxylic acid group.
Reduction: The acetyl group can be reduced to an alcohol group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium methoxide (NaOCH3) or other nucleophiles can be used under basic conditions.
Major Products
Oxidation: 3-Carboxy-5-methoxybenzoic acid.
Reduction: 3-(Hydroxymethyl)-5-methoxybenzoic acid.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Scientific Research Applications
3-Acetyl-5-methoxybenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme inhibition and metabolic pathways.
Industry: Used in the production of dyes, fragrances, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Acetyl-5-methoxybenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The acetyl and methoxy groups can influence the compound’s binding affinity and specificity towards its molecular targets.
Comparison with Similar Compounds
Similar Compounds
3-Acetylbenzoic acid: Lacks the methoxy group, which can affect its reactivity and applications.
5-Methoxybenzoic acid:
3-Methoxybenzoic acid: Lacks both the acetyl and methoxy groups, making it less versatile in certain reactions.
Uniqueness
3-Acetyl-5-methoxybenzoic acid is unique due to the presence of both the acetyl and methoxy groups, which provide a combination of reactivity and stability. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
Properties
Molecular Formula |
C10H10O4 |
---|---|
Molecular Weight |
194.18 g/mol |
IUPAC Name |
3-acetyl-5-methoxybenzoic acid |
InChI |
InChI=1S/C10H10O4/c1-6(11)7-3-8(10(12)13)5-9(4-7)14-2/h3-5H,1-2H3,(H,12,13) |
InChI Key |
PDVUAMPWORAZHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC(=C1)OC)C(=O)O |
Origin of Product |
United States |
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